4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Description
4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C21H23FN4S and its molecular weight is 382.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is an irreversible and non-competitive inhibitor . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .
Result of Action
The molecular and cellular effects of this compound’s action involve the reduction of uridine uptake in ENT1 and ENT2 .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not explicitly mentioned in the available resources
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4S/c1-14-23-20(19-15-6-2-5-9-18(15)27-21(19)24-14)26-12-10-25(11-13-26)17-8-4-3-7-16(17)22/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAGMWVLNDQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.